molecular formula C20H20N2OS B2485736 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1795471-30-5

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2485736
CAS No.: 1795471-30-5
M. Wt: 336.45
InChI Key: OGWRFMCANMPLMP-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Topical Inflammation Inhibition

  • N-pyridinyl(methyl)indolylpropanamides, closely related to the queried compound, have been synthesized as non-acidic NSAIDs. These compounds, particularly N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, show potent activity in inflammation assays, surpassing ibuprofen and comparable to dexamethasone (Dassonville et al., 2004).

Anti-inflammatory Properties

  • Another study reiterated the anti-inflammatory properties of N-pyridinyl(methyl)indolylpropanamides. These compounds, including N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, show significant efficacy in reducing inflammation, demonstrating activities higher than traditional NSAIDs (Dassonville et al., 2008).

Synthetic Methodologies

  • A study on the synthesis of N-(pyridin-2-yl)propanamides, compounds structurally similar to the queried compound, demonstrated their production via reactions with aromatic amines in polyphosphoric acid (Harutyunyan et al., 2015).

Glycine Transporter 1 Inhibition

  • Research has identified compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as potent inhibitors of Glycine Transporter 1 (GlyT1), suggesting potential applications in neurological research and treatment (Yamamoto et al., 2016).

TRPV1 Antagonism

  • Pyridine derivatives, including N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have been explored as antagonists to the TRPV1 receptor, showing significant potential in analgesic applications (Ryu et al., 2015).

Crystal Structure Studies

  • The synthesis and crystal structure of similar compounds, like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, have been reported, providing insights into molecular interactions and configurations (Wang & He, 2011).

Properties

IUPAC Name

3-(2-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-4-2-3-5-17(15)6-7-20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWRFMCANMPLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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